molecular formula C17H12N2O2S3 B11211554 N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B11211554
M. Wt: 372.5 g/mol
InChI Key: MSEZFIGNTZHZEV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for intramolecular cyclization , and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the DprE1 enzyme . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide is unique due to its thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C17H12N2O2S3

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H12N2O2S3/c20-24(21,16-6-3-11-22-16)19-13-9-7-12(8-10-13)17-18-14-4-1-2-5-15(14)23-17/h1-11,19H

InChI Key

MSEZFIGNTZHZEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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